Kanamycin sulfate
Description
Historical Context and Discovery of Kanamycin (B1662678) Sulfate (B86663)
The discovery of kanamycin is credited to the Japanese scientist Dr. Hamao Umezawa in 1957. wikipedia.orgwikipedia.org Umezawa and his team isolated the antibiotic from the bacterium Streptomyces kanamyceticus. wikipedia.orgnih.govcreative-diagnostics.com This discovery was a significant milestone in the fight against bacterial infections, particularly those caused by antibiotic-resistant strains. bikaken.or.jp The development of kanamycin for commercial distribution was notably rapid, a testament to its perceived importance in medicine at the time. acs.org The royalties generated from kanamycin's patents were instrumental in the establishment of the Microbial Chemistry Research Foundation (MCRF) in Japan in 1958, which has since continued to contribute to the discovery of new pharmaceuticals. bikaken.or.jpbikaken.or.jp
Kanamycin Sulfate as an Aminoglycoside Antibiotic: Classification and Significance
This compound belongs to the aminoglycoside class of antibiotics, a group of bactericidal compounds known for their efficacy against a broad spectrum of bacteria, particularly gram-negative organisms. patsnap.combiocompare.comyeasenbio.com Aminoglycosides are characterized by their chemical structure, which contains amino-modified sugars. The kanamycin complex itself consists of three main components: kanamycin A, the major and most active component, and the minor components, kanamycin B and C. wikipedia.orgnih.gov
The primary mechanism of action for kanamycin, like other aminoglycosides, involves the inhibition of protein synthesis in susceptible bacteria. patsnap.combiocompare.com The antibiotic binds irreversibly to the 30S ribosomal subunit of the bacterial ribosome. patsnap.combiocompare.comnih.gov This binding interferes with the translation process in several ways: it can block the formation of the initiation complex, cause misreading of the mRNA template, and inhibit the translocation of the ribosome along the mRNA. patsnap.comsigmaaldrich.comsigmaaldrich.com This disruption of protein synthesis ultimately leads to bacterial cell death. patsnap.com
Scope and Significance of this compound Research in Contemporary Science
In contemporary science, this compound remains a vital tool, particularly in the field of molecular biology. yeasenbio.combiosynth.com Its most common application is as a selective agent in genetic transformation experiments. wikipedia.orgyeasenbio.com Researchers utilize plasmids containing a kanamycin resistance gene (such as nptII or kanMX) to identify and select for cells that have successfully incorporated the foreign DNA. wikipedia.orgtoku-e.com When grown on media containing kanamycin, only the transformed cells that express the resistance gene can survive and proliferate. wikipedia.org This selection method is fundamental in various applications, including gene cloning, recombinant protein production, and the genetic modification of bacteria, plants, and other organisms. creative-diagnostics.compri-cella.com
Furthermore, research continues into the mechanisms of kanamycin resistance, which often involves aminoglycoside-modifying enzymes that alter the antibiotic and prevent it from binding to the ribosome. sigmaaldrich.comsigmaaldrich.com Understanding these resistance mechanisms is crucial for the development of new antibiotics and strategies to combat drug-resistant bacteria. bikaken.or.jp Kanamycin and its derivatives, such as dibekacin (B1670413) and arbekacin, have been synthesized to be effective against a broader spectrum of resistant bacteria. bikaken.or.jp The ongoing study of this compound and its derivatives underscores its lasting importance in both fundamental research and the development of new therapeutic agents. creative-diagnostics.combikaken.or.jp
| Feature | Description |
| Discoverer | Dr. Hamao Umezawa wikipedia.orgwikipedia.org |
| Year of Discovery | 1957 wikipedia.org |
| Source Organism | Streptomyces kanamyceticus wikipedia.orgnih.govcreative-diagnostics.com |
| Antibiotic Class | Aminoglycoside patsnap.combiocompare.comyeasenbio.com |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit patsnap.combiocompare.comnih.gov |
| Primary Use in Research | Selective agent in genetic transformation wikipedia.orgyeasenbio.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-KMCOLRRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94108-19-7, 94237-36-2 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1047524 | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin disulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin A sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kanamycin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin A sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KANAMYCIN A SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Molecular and Cellular Mechanisms of Action
Kanamycin (B1662678) Sulfate (B86663) Binding to Bacterial Ribosomes
Kanamycin's affinity for the bacterial ribosome is a key determinant of its efficacy. It selectively targets the 70S ribosome found in prokaryotes, which is structurally distinct from the 80S ribosome in eukaryotic cells, contributing to its selective toxicity against bacteria. medchemexpress.comsigmaaldrich.com
Kanamycin sulfate specifically and irreversibly binds to the 30S subunit of the bacterial ribosome. patsnap.comdrugbank.comnih.gov This smaller ribosomal subunit plays a crucial role in decoding the messenger RNA (mRNA) template during protein synthesis. creative-diagnostics.com The binding of kanamycin to the 30S subunit induces conformational changes that interfere with its normal function. patsnap.com
The binding of kanamycin is not random; it interacts with specific components of the 30S subunit. Research has shown that kanamycin binds to four nucleotides of the 16S ribosomal RNA (rRNA) and a single amino acid of the S12 ribosomal protein. drugbank.comp212121.com The interaction primarily occurs in the decoding site, specifically in the vicinity of nucleotide 1400 in the 16S rRNA. drugbank.comp212121.com This region is critical as it interacts with the wobble base of the transfer RNA (tRNA) anticodon. drugbank.com Some studies have identified key bases such as A1408 and G1491 of the 16S rRNA as part of the binding site. creative-diagnostics.com The deoxystreptamine ring and amino sugar groups of kanamycin form hydrogen bonds and electrostatic interactions with the phosphate (B84403) backbone of the 16S rRNA, altering the subunit's structure. creative-diagnostics.com
Interaction with the 30S Ribosomal Subunit
Disruption of Bacterial Protein Synthesis
The binding of this compound to the 30S ribosomal subunit sets off a series of disruptive events that cripple the bacterial protein synthesis machinery. patsnap.compatsnap.comdrugbank.com These disruptions occur at multiple stages of translation, from initiation to elongation and translocation.
This compound interferes with the proper assembly of the translation initiation complex. patsnap.compatsnap.comcreative-diagnostics.com This complex, which includes the 30S subunit, mRNA, and the initiator tRNA (fMet-tRNA), is essential for starting the process of protein synthesis. creative-diagnostics.com By binding to the 30S subunit, kanamycin hinders the correct formation of this complex, thereby preventing the initiation of translation. patsnap.compatsnap.com This blockage of the initial step of protein synthesis is a significant contributor to the antibiotic's bactericidal effect. patsnap.com
A hallmark of kanamycin's mechanism of action is its ability to induce the misreading of the mRNA template. patsnap.compatsnap.comdrugbank.com The conformational changes in the 30S subunit caused by kanamycin binding lead to errors in the codon-anticodon pairing. patsnap.com This results in the incorporation of incorrect amino acids into the growing polypeptide chain. drugbank.com The production of these aberrant, nonfunctional, or even toxic proteins can be lethal to the bacterial cell. patsnap.comdrugbank.com This misreading effect is a direct consequence of the antibiotic's interaction with the decoding site on the ribosome. drugbank.com
Beyond initiation and misreading, kanamycin also impedes the elongation and translocation steps of protein synthesis. patsnap.comcreative-diagnostics.com Elongation involves the sequential addition of amino acids to the polypeptide chain, and translocation is the movement of the ribosome along the mRNA to read the next codon. patsnap.com Kanamycin's presence on the ribosome can hinder the movement of the ribosome, effectively stalling the elongation process. patsnap.com This blockage prevents the synthesis of complete, functional proteins, further contributing to the antibiotic's lethal effect on bacteria. patsnap.comcreative-diagnostics.com
Induction of mRNA Misreading and Aberrant Protein Production
Additional Bactericidal Mechanisms
While the primary mechanism of action for this compound involves the inhibition of protein synthesis, its bactericidal activity is significantly enhanced by several additional mechanisms that target the bacterial cell envelope and cellular homeostasis.
Cell Membrane Integrity Disruption and Ion Leakage
This compound contributes to bacterial cell death by disrupting the integrity of the cell membrane. The polycationic nature of the aminoglycoside allows it to interact with the negatively charged components of the bacterial inner membrane. nih.gov This interaction can lead to the formation of pores or channels in the membrane. creative-diagnostics.com The creation of these pores disrupts the cell's ability to maintain essential electrochemical gradients, resulting in the leakage of vital intracellular ions like potassium (K+) and magnesium (Mg2+). creative-diagnostics.combiorxiv.org This loss of ionic homeostasis and the collapse of the membrane potential are critical factors that contribute to the bactericidal effects of the antibiotic. creative-diagnostics.com The insertion of mistranslated proteins, a consequence of kanamycin's primary action on the ribosome, can also contribute to this membrane damage. creative-diagnostics.comcreative-diagnostics.com
Increased Membrane Permeability via Lipopolysaccharide (LPS) Binding
In Gram-negative bacteria, the outer membrane serves as a significant permeability barrier. Kanamycin overcomes this barrier through a process known as "self-promoted uptake." mdpi.comasm.org The outer leaflet of this membrane is rich in lipopolysaccharide (LPS), which is stabilized by divalent cations like Mg2+ and Ca2+ that bridge the negatively charged phosphate groups of adjacent LPS molecules. asm.orgacs.org Kanamycin, being highly positively charged, competitively displaces these essential divalent cations. asm.org This displacement disrupts the integrity of the LPS layer, creating transient fissures and increasing the permeability of the outer membrane. nih.govoup.com This allows kanamycin and other molecules to gain access to the periplasmic space and subsequently the inner membrane and cytoplasm. nih.govmdpi.com
Activation of Reactive Oxygen Species (ROS) Production and DNA Damage
A significant contributor to kanamycin's lethality is the induction of oxidative stress through the generation of reactive oxygen species (ROS). creative-diagnostics.comnih.gov The initial inhibition of protein synthesis and the resulting production of mistranslated proteins are thought to disrupt the electron transport chain. nih.govfrontiersin.org This disruption leads to the formation of superoxide (B77818) anions, hydrogen peroxide, and highly reactive hydroxyl radicals. nih.govfrontiersin.org These ROS molecules can cause widespread cellular damage. frontiersin.orgmdpi.com One of the primary targets for ROS-mediated damage is DNA, where they can cause double-stranded breaks and oxidize nucleotide bases, such as the formation of 8-oxo-dG. mdpi.comnih.gov This DNA damage, if not properly repaired, contributes significantly to cell death. nih.gov This production of ROS creates a positive feedback loop, as the initial damage caused by the antibiotic leads to further cellular stress and eventual death. nih.gov
| Reactive Oxygen Species (ROS) | Primary Cellular Targets | Consequence |
| Superoxide anion (O₂⁻) | Iron-sulfur clusters, enzymes | Disruption of metabolic pathways |
| Hydrogen peroxide (H₂O₂) | Precursor to hydroxyl radical | Can diffuse across membranes |
| Hydroxyl radical (•OH) | DNA, lipids, proteins | Strand breaks, peroxidation, carbonylation |
Interactions with Biological Membranes
The interaction of this compound with biological membranes is a critical aspect of its mechanism, underpinning both its uptake and its selective toxicity.
Hydrogen Bonding Interactions with Lipid Bilayers
Kanamycin A's structure, rich in hydroxyl and amino groups, facilitates strong hydrogen bonding interactions with the polar head groups of lipids in the cell membrane. researchgate.netnih.gov Computational and spectroscopic studies have confirmed that these interactions occur with the ester carbonyl and phosphate groups of the phospholipids. researchgate.netnih.gov This binding can alter the physical state of the lipid bilayer. In bacterial mimetic membranes, the addition of kanamycin leads to a disordering of the membrane, which is indicative of the membrane disruption that enhances its permeability. researchgate.netnih.gov These hydrogen bonds are a key initial step in how the antibiotic associates with and destabilizes the bacterial membrane. researchgate.net
Differential Effects on Bacterial and Mammalian Membranes
Kanamycin exhibits selective toxicity, being more disruptive to bacterial membranes than to mammalian membranes. researchgate.netnih.gov This selectivity is rooted in the distinct lipid compositions of these membranes. Bacterial membranes are enriched with negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin, which provide strong electrostatic attraction for the positively charged kanamycin molecule. mdpi.complos.org In contrast, mammalian cell membranes are predominantly composed of neutral zwitterionic lipids like phosphatidylcholine and also contain cholesterol, which tends to decrease membrane fluidity and permeability. researchgate.netplos.org While kanamycin does bind to mammalian membranes, this interaction tends to make the membrane stiffer and more ordered, rather than disrupting it as seen in bacteria. researchgate.netnih.gov This differential interaction is fundamental to the antibiotic's therapeutic window, allowing it to target bacteria with less damage to host cells. plos.orgucl.ac.be
| Membrane Type | Predominant Lipid Type | Key Components | Interaction with Kanamycin | Outcome |
| Bacterial | Anionic | Phosphatidylglycerol (PG), Cardiolipin (CL), Lipopolysaccharide (LPS) | Strong electrostatic and hydrogen bonding | Disruption, increased permeability, disordering nih.govresearchgate.netnih.gov |
| Mammalian | Zwitterionic/Neutral | Phosphatidylcholine (PC), Sphingomyelin, Cholesterol | Weaker interaction | Binding without major disruption, increased order/stiffness researchgate.netnih.gov |
This compound Interactions with G-Quadruplex Structures
Recent research has unveiled a novel aspect of kanamycin's mechanism of action: its ability to interact with G-quadruplex (G4) structures. mdpi.com G4s are non-canonical four-stranded nucleic acid structures formed in guanine-rich sequences of DNA and RNA. mdpi.comacs.org These structures are implicated in crucial cellular processes such as DNA replication, transcription, and maintaining genomic stability. mdpi.com Their prevalence in telomeres and oncogene promoters has made them attractive targets for therapeutic intervention, particularly in cancer. mdpi.comacs.org
Docking studies and molecular dynamics simulations have demonstrated that kanamycin can bind to various G4 structures, suggesting its potential as a modulator of G4 activity. mdpi.comscilit.com This interaction is not only significant for understanding the full spectrum of kanamycin's antibacterial effects but also provides insights into the broader mechanisms of aminoglycosides and their associated toxicities. mdpi.comresearchgate.net
Binding to Parallel and Hybrid G4 Topologies
G-quadruplexes exhibit significant structural diversity, with common topologies including parallel, antiparallel, and hybrid arrangements. mdpi.comnih.gov These variations arise from differences in strand orientation, loop configurations, and the surrounding ionic environment. mdpi.comubi.pt
Computational analyses have revealed that kanamycin favorably interacts with both parallel and hybrid G4 topologies found in human gene-promoter sequences. mdpi.comresearchgate.netnih.gov Specifically, molecular dynamics simulations have shown stable complex formation between kanamycin and G4 structures in the promoter regions of genes like c-kit, Bcl-2, and c-myc. mdpi.comresearchgate.net In vitro experiments using one-dimensional proton NMR spectroscopy have corroborated these findings, confirming that kanamycin interacts with the loops or grooves of these G4 structures. mdpi.com The basicity of the aminoglycoside appears to be a crucial factor in this binding activity. plos.org
Table 1: Kanamycin Binding with Different G-Quadruplex Topologies
| G4 Structure | Gene | Topology | Kanamycin Interaction |
|---|---|---|---|
| c-kit* | c-kit | Parallel/Hybrid | Favorable binding, stable complex mdpi.comresearchgate.net |
| Bcl-2 | Bcl-2 | Parallel/Hybrid | Favorable binding, stable complex mdpi.comresearchgate.net |
| c-myc | c-myc | Parallel | Favorable binding, stable complex mdpi.comresearchgate.net |
| c-kit1 | c-kit | Parallel | Favorable binding, stable complex mdpi.comresearchgate.net |
| c-kit2 | c-kit | Parallel | Favorable binding, stable complex mdpi.comresearchgate.net |
| mtel24 | Telomeric | Hybrid | Unstable complex mdpi.com |
Implications for Broader Aminoglycoside Mechanisms and Toxicities
The discovery of kanamycin's interaction with G-quadruplexes has significant implications for understanding the broader activity and toxicity of the aminoglycoside class of antibiotics. mdpi.comresearchgate.net While the primary mechanism of aminoglycosides involves binding to the bacterial ribosome and inhibiting protein synthesis, their "off-target" binding to other nucleic acid structures in human cells is thought to be a source of their toxicity. nih.govnih.govmedchemexpress.comdrugbank.com
The ability of kanamycin and other aminoglycosides, such as neomycin, to bind to non-ribosomal RNA and non-canonical DNA structures like G4s offers a potential explanation for their undesirable side effects, including ototoxicity and nephrotoxicity. mdpi.comnih.govresearchgate.netontosight.ai By interacting with G4s in human cells, aminoglycosides may interfere with normal cellular processes regulated by these structures, leading to cellular damage and toxicity. mdpi.comacs.org This expanded understanding of aminoglycoside binding landscapes opens new avenues for designing novel G4 binders with higher affinity and specificity, potentially leading to new therapeutic agents with reduced toxicity. mdpi.comnih.gov
Iii. Mechanisms of Kanamycin Resistance
Enzymatic Modification of Kanamycin (B1662678) Sulfate (B86663)
The most prevalent mechanism of resistance to kanamycin involves the enzymatic modification of the antibiotic by a group of enzymes known as aminoglycoside-modifying enzymes (AMEs). mdpi.comfrontiersin.org These enzymes catalyze the transfer of chemical groups to the kanamycin molecule, which sterically hinders its binding to the bacterial ribosome. frontiersin.org There are three main classes of AMEs that inactivate kanamycin: Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs). mdpi.comfrontiersin.orgresearchgate.net
Aminoglycoside Acetyltransferases (AACs) are enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A to an amino group on the kanamycin molecule. mdpi.comasm.org This acetylation prevents the antibiotic from effectively binding to its ribosomal target. nih.gov Several types of AACs have been identified, with AAC(6') and AAC(3) being particularly significant in conferring resistance to kanamycin. mdpi.comasm.org
The AAC(6') enzymes are the most common type found in clinical isolates and are responsible for resistance to a broad range of aminoglycosides, including kanamycin. mdpi.comfrontiersin.org For instance, the AAC(6')-I enzyme confers resistance to kanamycins. asm.org A novel aminoglycoside acetyltransferase, AAC(6')-Iaq, was identified in Brucella intermedia and confers resistance to kanamycin among other aminoglycosides. frontiersin.org The structure of the kanamycin A complex with AAC(6')-Im reveals that the substrate binds in a shallow, positively-charged pocket, positioning the N6' amino group for efficient nucleophilic attack on acetyl-CoA. nih.gov
The AAC(3) enzymes were among the first to be described and are known to confer resistance to kanamycin. mdpi.com Bifunctional enzymes, which possess both acetyltransferase and phosphotransferase activities, such as AAC(6')-Ie-APH(2")-Ia from Enterococcus faecalis and AAC(6')-APH(2") from Staphylococcus aureus, also contribute to high-level kanamycin resistance. mdpi.com
Table 1: Selected Aminoglycoside Acetyltransferases (AACs) Conferring Kanamycin Resistance
| Enzyme Family | Specific Enzyme | Substrates Including Kanamycin | Source Organism Example |
|---|---|---|---|
| AAC(3) | AAC(3) | Kanamycin, Gentamicin (B1671437), Tobramycin (B1681333), Fortimicin | Enterococcus faecalis |
| AAC(6') | AAC(6')-I | Kanamycin, Amikacin (B45834), Tobramycin, Netilmicin | Pseudomonas aeruginosa |
| AAC(6') | AAC(6')-Iaq | Kanamycin, Ribostamycin, Netilmicin, Sisomicin, Tobramycin, Gentamicin, Amikacin | Brucella intermedia |
| Bifunctional | AAC(6')-Ie-APH(2")-Ia | Kanamycin, Gentamicin, Tobramycin | Enterococcus faecalis |
| Bifunctional | AAC(6')-APH(2") | Kanamycin, Gentamicin, Tobramycin, Amikacin (when overexpressed) | Staphylococcus aureus |
Aminoglycoside Phosphotransferases (APHs) constitute another major family of AMEs that inactivate kanamycin by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. mdpi.comfrontiersin.org This phosphorylation event prevents the drug from binding to its ribosomal target. researchgate.net
Several APH enzymes have been identified that confer resistance to kanamycin. These enzymes are categorized based on the position of the hydroxyl group they phosphorylate. asm.org The most clinically significant are the APH(3') enzymes, which phosphorylate the 3'-hydroxyl group of kanamycin. researchgate.netasm.org
The aph(3')-Ia gene encodes the aminoglycoside 3'-phosphotransferase Ia enzyme, which is a primary determinant of resistance to kanamycin and other aminoglycosides like neomycin. uniprot.orgfrontiersin.org This gene is frequently found in various Gram-negative and Gram-positive bacteria. researchgate.netspringermedizin.de The APH(3')-Ia enzyme catalyzes the phosphorylation of a broad spectrum of antibiotics. researchgate.net In a study of Gram-negative bacteria isolates, the aph(3')-Ia gene was detected in 31.3% of the isolates. springermedizin.de The APH(3')-I subclass of enzymes, including APH(3')-Ia, confers resistance to kanamycin, lividomycin, ribostamycin, paromomycin, and neomycin. frontiersin.org
Table 2: Examples of Aminoglycoside Phosphotransferases (APHs) and their Kanamycin Resistance Profile
| Gene | Enzyme | Kanamycin Resistance | Other Resistant Aminoglycosides |
|---|---|---|---|
| aph(3')-Ia | Aminoglycoside 3'-phosphotransferase Ia | Yes | Neomycin, Lividomycin, Ribostamycin, Paromomycin |
| aph(3')-IIa | Aminoglycoside 3'-phosphotransferase IIa | Yes | Neomycin |
| aph(3')-IIIa | Aminoglycoside 3'-phosphotransferase IIIa | Yes | Amikacin |
| aph(2'') | Aminoglycoside 2''-phosphotransferase | Yes | Gentamicin, Tobramycin |
Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases, are a class of AMEs that inactivate kanamycin by catalyzing the transfer of a nucleoside monophosphate (typically AMP) from a nucleoside triphosphate (like ATP) to a hydroxyl group on the antibiotic. mdpi.comfrontiersin.orgasm.org This modification also leads to reduced affinity of the drug for its ribosomal target. asm.orgrcsb.org
ANTs are classified based on the position of the hydroxyl group they modify. asm.org For instance, ANT(4') enzymes modify the 4'-hydroxyl group, while ANT(2") enzymes act on the 2"-hydroxyl group. asm.orgasm.org The ANT(2”)-Ia enzyme, prevalent in Gram-negative pathogens, confers resistance to gentamicin, tobramycin, and kanamycin. asm.orgrcsb.org
The inactivation of kanamycin A by 4'-O-Nucleotidyltransferase [ANT(4')] involves the transfer of an adenylyl group from ATP to the 4'-hydroxyl group of the antibiotic. frontiersin.orgnih.govnih.gov Mechanistic studies using hybrid quantum mechanics/molecular mechanics (QM/MM) have elucidated the reaction pathway. frontiersin.orgnih.govnih.gov
The proposed mechanism involves a concerted process where the reaction proceeds through a single transition state. frontiersin.orgnih.gov Computational studies have shown that a glutamate (B1630785) residue, Glu145, plays a crucial role in activating the 4'-hydroxyl group of kanamycin for nucleophilic attack on the α-phosphate of ATP. frontiersin.orgnih.govnih.gov This "Glu145-assisted mechanism" has a calculated free energy barrier of 12.2 kcal·mol⁻¹, which is in good agreement with experimental data. frontiersin.orgnih.govnih.gov The reaction results in the formation of a phosphodiester bond between the adenylyl group and kanamycin, rendering the antibiotic inactive. frontiersin.org
Aminoglycoside Nucleotidyltransferases (ANTs)
Ribosomal Target Site Modifications
In addition to enzymatic modification, another mechanism of kanamycin resistance involves alterations to the ribosomal target site itself. frontiersin.orgcreative-diagnostics.com Kanamycin exerts its antibacterial effect by binding to the 30S ribosomal subunit, specifically to the A site within the 16S rRNA, leading to protein mistranslation and bacterial cell death. nih.govcreative-diagnostics.com
Mutations in the genes encoding ribosomal proteins or the 16S rRNA can alter the structure of the A site, thereby reducing the binding affinity of kanamycin. creative-diagnostics.commdpi.com For example, specific point mutations in the 16S rRNA gene, which is the primary target of kanamycin, can obstruct the antibiotic's binding. creative-diagnostics.com An A1408G mutation in the rrs gene (encoding 16S rRNA) is a known mutation that can interfere with aminoglycoside binding. mednexus.org
Furthermore, enzymatic modification of the ribosome by 16S rRNA methyltransferases can also confer high-level resistance to kanamycin. frontiersin.orgmednexus.org These enzymes add a methyl group to specific nucleotides in the 16S rRNA, which sterically hinders the binding of aminoglycosides. mednexus.org This modification prevents the antibiotic from interfering with protein synthesis, allowing the bacteria to survive. news-medical.net
Methylation of rRNA
Efflux Pump Systems
Efflux pumps are membrane-bound protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. creative-diagnostics.com By reducing the intracellular concentration of kanamycin, these pumps prevent the antibiotic from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis. creative-diagnostics.com Overexpression of efflux pumps is a significant mechanism of multidrug resistance in many pathogenic bacteria.
The Major Facilitator Superfamily (MFS) is one of the largest groups of transporters found in bacteria. asm.org MFS pumps are secondary active transporters that utilize the proton motive force to expel substrates. mcmaster.ca Several MFS pumps have been implicated in kanamycin resistance. For example, the LmrS protein in Staphylococcus aureus and the Rv1877 protein in Mycobacterium tuberculosis have been shown to function as multidrug efflux pumps capable of extruding various antibiotics, including kanamycin. asm.orgresearchgate.net In Streptomyces coelicolor, two distinct MFS efflux pumps, CmlR1 and CmlR2, contribute to chloramphenicol (B1208) resistance and may play a role in the efflux of other antibiotics. asm.org
The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly prominent in Gram-negative bacteria and is a major contributor to intrinsic and acquired multidrug resistance. wikipedia.org RND pumps are complex tripartite systems that span the inner and outer membranes of the bacterial cell.
Genetic Basis and Localization of Efflux Pump Genes
Efflux pumps actively transport antibiotics out of the bacterial cell, reducing intracellular drug concentrations to sub-therapeutic levels. This is a significant mechanism of resistance to kanamycin. The genes encoding these pumps are a critical component of the bacterial resistance machinery.
The primary efflux pump families implicated in kanamycin resistance are the Resistance-Nodulation-Division (RND) family and the Major Facilitator Superfamily (MFS). creative-diagnostics.com In Escherichia coli, the AcrAB-TolC efflux system, a member of the RND family, is a major contributor to multidrug resistance and its overexpression has been linked to decreased susceptibility to aminoglycosides. oup.comfrontiersin.org The expression of genes encoding efflux pumps is controlled by various regulatory pathways that are often triggered when intracellular levels of toxic compounds, such as antibiotics, become dangerously high. mdpi.com
These resistance genes can be located on the bacterial chromosome or, more frequently, on mobile genetic elements (MGEs) like plasmids and transposons. creative-diagnostics.comcreative-diagnostics.com The presence of efflux pump genes on MGEs is particularly concerning as it facilitates their rapid spread between different bacterial strains and species through horizontal gene transfer. creative-diagnostics.comwikipedia.org For instance, the aphA6 gene, which confers kanamycin resistance, has been found on plasmids that can be transferred between bacteria. plos.org Genes involved in the active transport of foreign substances are commonly identified on multidrug resistance plasmids. biotechnologia-journal.org The presence of these pumps can predispose bacteria to developing higher levels of resistance through subsequent mutations. biotechnologia-journal.org
Permeability Barriers and Outer Membrane Modifications
Reduced permeability of the bacterial cell envelope is a crucial intrinsic and acquired resistance mechanism that limits the entry of antibiotics like kanamycin to their intracellular targets. nih.gov In Gram-negative bacteria, the outer membrane (OM) presents a formidable barrier to many antimicrobial agents. creative-diagnostics.comnih.gov This barrier's effectiveness can be enhanced through specific modifications, further reducing antibiotic uptake. mdpi.com
The outer membrane of Gram-negative bacteria is a unique, asymmetric bilayer that acts as a highly selective barrier. nih.gov Its outer leaflet is composed of lipopolysaccharide (LPS), which creates a hydrophilic surface that is poorly permeable to hydrophobic molecules. Conversely, the lipid interior of the membrane restricts the passage of hydrophilic drugs. nih.gov
For hydrophilic antibiotics like kanamycin to cross the OM, they must typically pass through water-filled channel proteins known as porins. oup.comnih.gov Therefore, the number, type, and state (open or closed) of these porins are primary determinants of the OM's permeability to kanamycin. ubc.ca Bacteria can intrinsically limit the uptake of certain drugs or acquire resistance by altering their membrane permeability, which affects their susceptibility to aminoglycosides. oup.com
Mutations that alter the expression or structure of porin proteins are a common strategy for acquiring resistance to kanamycin. mdpi.com The major porins in E. coli, OmpC and OmpF, are known to facilitate the entry of kanamycin. ubc.cachemrxiv.org
Studies have shown that decreasing the expression of these porins can lead to resistance. mdpi.com For example, a decrease in membrane permeability through the modulation of outer membrane porins is considered an early defense against antibiotic therapy. ubc.ca In E. coli, the complete deletion of both ompF and ompC genes results in a significant decrease in kanamycin susceptibility, indicating that the antibiotic uses both channels for entry. chemrxiv.org A single deletion of just one of the porin genes, however, may not have a detectable effect on resistance, as the other porin can compensate. chemrxiv.org Mutations in regulatory genes that control porin expression, such as ompR, can also lead to reduced permeability and increased resistance. mdpi.com Even single point mutations within the porin channels can be sufficient to significantly decrease antibiotic uptake. oup.com
Proteomic studies comparing susceptible and kanamycin-resistant strains of E. coli have identified several outer membrane proteins (OMPs) whose expression levels are altered, indicating their role in the resistance mechanism.
In kanamycin-resistant E. coli K-12, comparative proteomics revealed that the OMPs TolC, Tsx, and OstA were up-regulated. oup.commdpi.comunl.pt
TolC is the outer membrane channel component of several multidrug efflux systems, including AcrAB-TolC. oup.comfrontiersin.org Its up-regulation is consistent with an increased capacity to pump antibiotics out of the cell. Genetic deletion of the tolC gene makes E. coli more susceptible to aminoglycosides. oup.com
Tsx (nucleoside-specific channel-forming protein) and OstA (organic solvent tolerance protein) were also found to be more abundant in resistant strains. oup.comnih.gov
Conversely, other OMPs were down-regulated in kanamycin-resistant strains, including MipA, OmpA, FadL, and OmpW. oup.commdpi.com
MipA (MltA-interacting protein) was identified as a novel antibiotic resistance-related protein. oup.comfrontiersin.org Genetic deletion of the mipA gene led to a four-fold increase in the minimum inhibitory concentration (MIC) of kanamycin, suggesting its down-regulation contributes to resistance. oup.com
These findings illustrate that resistance involves a complex remodeling of the outer membrane proteome, affecting both efflux and influx pathways. oup.comfrontiersin.org
Table 1: Regulation of Outer Membrane Proteins in Kanamycin-Resistant E. coli
| Protein | Regulation in Resistant Strain | Implied Function in Resistance | Citation |
|---|---|---|---|
| TolC | Up-regulated | Component of multidrug efflux pump | oup.com, frontiersin.org |
| Tsx | Up-regulated | Nucleoside-specific channel | oup.com, nih.gov |
| OstA | Up-regulated | Organic solvent tolerance | oup.com, mdpi.com |
| MipA | Down-regulated | Novel resistance-related protein | oup.com, frontiersin.org |
| OmpA | Down-regulated | Structural/Porin protein | oup.com |
| FadL | Down-regulated | Fatty acid transport | oup.com |
| OmpW | Down-regulated | Porin | oup.com |
Mutations in Membrane Porins
Genetic and Environmental Factors Influencing Resistance Spread
The proliferation of kanamycin resistance is not solely dependent on mutations arising within a single bacterial cell but is heavily influenced by the transfer of resistance genes between bacteria and environmental pressures. creative-diagnostics.com
Horizontal gene transfer (HGT) is the primary mechanism for the rapid dissemination of antibiotic resistance genes, including those conferring resistance to kanamycin, throughout bacterial populations. creative-diagnostics.comwikipedia.org This process allows bacteria to acquire resistance genes from other, sometimes distantly related, organisms, bypassing the need for spontaneous mutation. creative-diagnostics.comwikipedia.org
The main mechanisms of HGT are:
Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. This is a major route for spreading resistance genes in Gram-negative bacteria. plos.org
Transformation: The uptake of free DNA from the environment.
Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria).
Mobile genetic elements such as plasmids, transposons, and integrons are crucial vehicles for HGT. creative-diagnostics.comcreative-diagnostics.com They often carry multiple resistance genes, allowing for the simultaneous acquisition of resistance to several antibiotics. Plasmids are the most common carriers for kanamycin resistance genes. creative-diagnostics.com For example, studies have demonstrated the transfer of plasmids containing the aphA6 kanamycin resistance gene from extensively drug-resistant Acinetobacter baumannii to other bacteria via conjugation. plos.org This rapid spread across species boundaries poses a significant challenge to public health. creative-diagnostics.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Kanamycin sulfate |
| Kanamycin |
| Lipopolysaccharide |
| Gentamicin |
| Streptomycin |
| Tobramycin |
| Ampicillin |
| Chloramphenicol |
| Nalidixic acid |
| Tetracycline |
| Ertapenem |
| Meropenem |
| Cefoxitin |
| Polymyxin B |
| Enrofloxacin |
| Ciprofloxacin |
| Moxifloxacin |
| Levofloxacin |
| Fusidic acid |
| Erythromycin |
| Novobiocin |
| Rifamycin |
Horizontal Gene Transfer (HGT)
Role of Plasmids, Transposons, and Integrons
The rapid spread of kanamycin resistance among bacterial populations is largely facilitated by horizontal gene transfer (HGT), a process mediated by mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. creative-diagnostics.comcreative-diagnostics.com These elements act as vehicles for transferring resistance genes between different bacterial cells, including across species and genera. creative-diagnostics.commdpi.com
Plasmids are extrachromosomal, self-replicating DNA molecules that frequently carry multiple antibiotic resistance genes. creative-diagnostics.comfhsu.edu Their ability to move between bacteria makes them a primary driver in the spread of kanamycin resistance. creative-diagnostics.com For instance, plasmids like the R391, part of the SXT/R391 family of integrative and conjugative elements (ICEs), are known to carry kanamycin resistance genes. frontiersin.org In Acinetobacter baumannii, the GR6 plasmid group has been shown to transfer the aphA6 gene, which confers resistance to kanamycin, among isolates. plos.org The accumulation of various resistance genes on a single plasmid can lead to the emergence of multi-drug resistant strains. fhsu.edufrontiersin.org
Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. nih.govscirp.org This mobility allows them to integrate resistance genes into plasmids, further facilitating their dissemination. nih.gov A well-documented example is the Tn5 transposon, which encodes resistance to kanamycin and neomycin and is found in various Gram-negative bacteria. frontiersin.orgnih.gov The presence of transposons on conjugative plasmids creates a highly efficient system for spreading resistance. mdpi.com
Integrons are genetic platforms that capture and express gene cassettes, which are small mobile elements typically containing an antibiotic resistance gene. nih.govnih.gov While integrons themselves are not always mobile, they are often located within transposons and plasmids, which allows for their transfer between bacteria. mdpi.comnih.gov Class 1 integrons are most frequently associated with clinical antibiotic resistance and are prevalent in both Gram-negative and Gram-positive bacteria. mdpi.comnih.gov These integrons can carry a variety of gene cassettes, including those conferring resistance to aminoglycosides like kanamycin, such as the aadA and aadB gene families. mdpi.comnih.gov The structure of an integron, with its integrase enzyme and promoter, allows for the acquisition and expression of new resistance genes, making it a key element in the evolution of multi-drug resistance. nih.govfrontiersin.org
The interplay between these three elements creates a powerful system for the acquisition, accumulation, and dissemination of kanamycin resistance genes throughout the bacterial world. nih.gov A gene cassette can be incorporated into an integron, which may be part of a transposon located on a conjugative plasmid, enabling its transfer to a new bacterial host. nih.gov
Table 1: Mobile Genetic Elements Associated with Kanamycin Resistance
| Mobile Genetic Element | Type | Associated Kanamycin Resistance Gene(s) | Bacterial Host Examples | Reference(s) |
| Plasmid | pCR 2.1-TOPO | Aminoglycoside 3´-phosphotransferase | Escherichia coli | fhsu.edu |
| Plasmid | R391 (SXT/R391 ICE family) | Kanamycin resistance genes | Proteus mirabilis | frontiersin.org |
| Plasmid | GR6 plasmid group | aphA6 | Acinetobacter spp. | plos.org |
| Transposon | Tn5 | Aminoglycoside phosphotransferase (resistance to kanamycin and neomycin) | Gram-negative bacteria (Enterobacteriaceae) | frontiersin.orgnih.gov |
| Transposon | Tn903 | Aminoglycoside 3'-phosphotransferase | E. coli | N/A |
| Integron | Class 1 Integron | aadA, aadB gene cassettes | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | creative-diagnostics.commdpi.com |
| Integron | Class 1 Integron | aadA1, aadA2, aadA4, aadA5, aac(6')-Ib, aac(6')-IIc | Trueperella pyogenes | nih.gov |
Environmental Selection Pressures
The development and proliferation of kanamycin-resistant bacteria are significantly influenced by environmental selection pressures. creative-diagnostics.com The primary driving force is the presence of antibiotics in various environments, which favors the survival and growth of resistant bacterial strains while eliminating susceptible ones. creative-diagnostics.commdpi.com
Widespread use of antibiotics in human medicine and agriculture creates potent selective environments. creative-diagnostics.com In clinical settings, repeated exposure to kanamycin or other antibiotics leads to the selection of resistant pathogens. fhsu.edu Similarly, the use of antibiotics in livestock for growth promotion and disease prevention contributes to a large reservoir of resistance genes in the environment. frontiersin.org These resistance genes can then spread from agricultural settings to other ecosystems.
Beyond direct antibiotic use, environmental pollution with heavy metals can also co-select for antibiotic resistance. frontiersin.org Heavy metals are not biodegradable and can exert long-term selective pressure. frontiersin.org Genes conferring resistance to heavy metals are often located on the same mobile genetic elements (plasmids and transposons) as antibiotic resistance genes. frontiersin.org Consequently, bacterial populations in environments contaminated with heavy metals like copper, zinc, and lead may be indirectly selected for resistance to antibiotics, including kanamycin. frontiersin.org This co-selection phenomenon means that even in the absence of direct antibiotic pressure, the presence of other stressors can maintain and promote the spread of antibiotic resistance. frontiersin.org
The continuous selective pressure exerted by both antibiotics and other environmental contaminants ensures that resistance mutations and horizontally acquired resistance genes provide a survival advantage, leading to their fixation and spread in bacterial populations. creative-diagnostics.commdpi.com
Cross-Resistance with Other Aminoglycosides
A significant concern in the clinical use of kanamycin is the phenomenon of cross-resistance, where resistance to kanamycin also confers resistance to other aminoglycoside antibiotics. wikipedia.orgnih.gov This occurs because different aminoglycosides often share similar chemical structures and mechanisms of action, primarily targeting the bacterial ribosome to inhibit protein synthesis. wikipedia.orgjst.go.jp Therefore, a single resistance mechanism can often provide protection against multiple drugs in the same class.
Mutations in the bacterial ribosome, particularly in the 16S rRNA gene (rrs) which is part of the 30S ribosomal subunit, are a common cause of cross-resistance. wikipedia.orgasm.org For instance, a specific mutation at position 1401 of the rrs gene can confer resistance to both kanamycin and amikacin. wikipedia.orgasm.org Studies in Escherichia coli have demonstrated that kanamycin-resistant mutants, with alterations in their ribosomes, exhibit varying degrees of cross-resistance to other aminoglycosides such as streptomycin, neomycin, and gentamicin. nih.govjst.go.jp
Research has shown that E. coli strains made resistant to kanamycin also display increased resistance to neomycin and gentamicin, but not to ampicillin, a β-lactam antibiotic with a different mechanism of action. ohiolink.edu Similarly, in Mycobacterium tuberculosis, mutations in the regulatory region of the whiB7 gene can lead to low-level cross-resistance to both kanamycin and streptomycin. asm.org
This cross-resistance complicates treatment strategies, as the development of resistance to one aminoglycoside can render an entire class of antibiotics ineffective. wikipedia.org
Table 2: Cross-Resistance Profile of Kanamycin-Resistant Mutants
| Organism | Kanamycin-Resistant Mutant | Cross-Resistance Observed | No Cross-Resistance Observed | Reference(s) |
| Escherichia coli | K-resistant mutants | Neomycin, Gentamicin | Ampicillin | ohiolink.edu |
| Escherichia coli | Q13 mutants (R1-4, R2-1, R2-2, R3-3, R3-5) | Streptomycin, Gentamicin, Neomycin, Dibekacin (B1670413) | N/A | nih.govjst.go.jp |
| Mycobacterium tuberculosis | whiB7 mutants | Streptomycin, Amikacin | N/A | asm.org |
V. Kanamycin Sulfate in Genetic Engineering and Biotechnology Research
Kanamycin (B1662678) Resistance as a Selectable Marker
In genetic engineering, the introduction of a new gene into a host organism is often an inefficient process. To distinguish between successfully transformed and untransformed cells, a selectable marker is co-introduced with the gene of interest. wikipedia.org The gene conferring resistance to kanamycin is one of the most widely used selectable markers. creative-diagnostics.com When the cells are grown in a medium containing kanamycin, only the cells that have taken up the resistance gene will survive and proliferate. creative-diagnostics.comaddgene.org This method provides a straightforward and effective way to select for successfully engineered cells. creative-diagnostics.com
Resistance to kanamycin is conferred by the expression of a kanamycin resistance gene, often denoted as kanR. creative-diagnostics.com One of the most common and well-characterized of these genes is the neomycin phosphotransferase II (nptII) gene, also referred to as neo. srce.hrontosight.aitoku-e.com This gene was originally identified as part of the transposon Tn5 from Escherichia coli. srce.hrresearchgate.net
The nptII gene encodes the enzyme Aminoglycoside 3'-phosphotransferase II (APH(3')II), also known as Neomycin Phosphotransferase II (NPTII). srce.hrontosight.ai This enzyme provides resistance by inactivating a range of aminoglycoside antibiotics, including kanamycin, neomycin, and G418. addgene.orgsrce.hrusbio.net The mechanism of action involves the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the 3'-hydroxyl group of the antibiotic. srce.hrontosight.ai This phosphorylation event modifies the antibiotic's structure, preventing it from binding to its target within the cell—the ribosomal subunit—thereby allowing protein synthesis to proceed normally and ensuring the cell's survival. ontosight.aiusbio.net
| Feature | Description |
| Gene | nptII (neomycin phosphotransferase II), also known as kanR or neo srce.hrontosight.ai |
| Origin | Transposon Tn5 from Escherichia coli srce.hr |
| Enzyme | Aminoglycoside 3'-phosphotransferase II (APH(3')II or NPTII) srce.hr |
| Mechanism | Catalyzes the phosphorylation of aminoglycoside antibiotics ontosight.aiusbio.net |
| Substrate | ATP (phosphate donor) srce.hr |
| Target Antibiotics | Kanamycin, Neomycin, G418 (Geneticin) srce.hrusbio.net |
| Effect | Inactivation of the antibiotic, allowing cell survival and proliferation ontosight.ai |
| This table summarizes the key components and mechanism of the most common kanamycin resistance system used in biotechnology. |
The principle of kanamycin selection is broadly applicable across a diverse range of organisms, from simple bacteria to complex plants. creative-diagnostics.com After a transformation procedure, where foreign DNA carrying both a gene of interest and the nptII gene is introduced, the entire population of cells is exposed to kanamycin. umd.edu Untransformed cells, lacking the nptII gene, are unable to inactivate the antibiotic and are killed. creative-diagnostics.comumd.edu In contrast, the successfully transformed cells express the NPTII enzyme, survive the selection pressure, and can be isolated and propagated. creative-diagnostics.comumd.edu
Kanamycin is frequently used as a selective agent for isolating E. coli that have been successfully transformed with plasmids. wikipedia.org Plasmids used for cloning and protein expression are often engineered to contain the nptII gene. creative-diagnostics.comresearchgate.net Following the transformation procedure (e.g., heat shock), the bacteria are plated on a growth medium, such as LB agar (B569324), supplemented with kanamycin, typically at a concentration of 30-50 µg/mL. wikipedia.orgpressbooks.pubresearchgate.net Only the bacteria that have taken up the plasmid containing the resistance gene will be able to form colonies. wikipedia.orgpressbooks.pub This allows for the straightforward selection and isolation of bacterial clones carrying the desired recombinant DNA. creative-diagnostics.com
The nptII gene is one of the most extensively used selectable markers in plant genetic engineering for both dicotyledonous (dicot) and monocotyledonous (monocot) plants. srce.hrtandfonline.com After the introduction of foreign DNA, often via Agrobacterium-mediated transformation or particle bombardment, the plant cells or tissues are cultured on a medium containing kanamycin. umd.eduresearchgate.net The antibiotic inhibits the growth of untransformed cells, often causing bleaching (yellowing) of green tissues due to its interference with chloroplast and mitochondrial function. tandfonline.com Transformed cells, expressing the NPTII enzyme, can detoxify the kanamycin and continue to grow and regenerate into whole plants. umd.edutandfonline.com
While kanamycin selection is highly effective in many dicot species like Arabidopsis thaliana and potato, its efficiency in monocots can be more variable. tandfonline.comresearchgate.netumt.edu.pk Some monocots exhibit a higher natural tolerance to kanamycin, requiring carefully optimized selection protocols. researchgate.netumt.edu.pk
In cereal biotechnology, the use of kanamycin as a selectable marker has been met with mixed success. umt.edu.pk While it is commonly used in wheat transformation, it is rarely used for selection in rice. researchgate.netbioline.org.br Rice callus tissue tends to have a degree of natural resistance, making it difficult to distinguish between transformed and untransformed cells. researchgate.netresearchgate.net For this reason, other selectable markers, such as hygromycin resistance, are often favored for rice. researchgate.netresearchgate.net
However, the nptII marker has been successfully applied in the transformation of other major cereals, including maize. oup.com Recent developments have shown that new T-DNA binary vectors using NptII selection can lead to improved transformation efficiencies in certain maize inbreds. oup.com The effectiveness of kanamycin selection in cereals is species- and even genotype-dependent, often requiring specific concentrations and culture conditions for optimal results. tandfonline.comscielo.org.mx
| Cereal | Use of Kanamycin (nptII) Selection | Notes |
| Wheat | Commonly used bioline.org.br | One of several antibiotic resistance markers employed. |
| Rice | Rarely used researchgate.netresearchgate.net | Callus tissue exhibits natural resistance, leading to inefficient selection. Other markers like hygromycin phosphotransferase (hpt) are preferred. researchgate.netresearchgate.net |
| Maize | Used successfully oup.com | New vector systems with NptII have shown improved transformation frequencies in specific genotypes like B104. oup.com |
| This table outlines the application and effectiveness of kanamycin selection in key cereal crops. |
Expanding the genetic toolkit for extremophilic organisms like the thermophilic bacterium Caldicellulosiruptor bescii presents unique challenges, as many selectable markers are not stable at high growth temperatures. researchgate.netasm.org C. bescii, which grows optimally at 78°C, is of interest for biofuel production due to its ability to break down plant biomass. researchgate.netasm.org
To overcome the limitations of existing genetic systems, a highly thermostable kanamycin resistance marker has been developed for C. bescii. asm.orgscience.gov Researchers created a codon-optimized version of a thermostable kanamycin resistance gene, named Cbhtk. asm.orgasm.org The expression of this gene allows C. bescii transformants to grow in the presence of kanamycin at concentrations greater than 50 µg/ml, whereas wild-type strains are sensitive to concentrations as low as 10 µg/ml. asm.orgasm.orgnih.gov This development has significantly expanded the possibilities for genetic engineering in this and other thermophilic bacteria, enabling more complex genetic manipulations such as targeted gene deletions. researchgate.netasm.org
Compound Names Mentioned:
5-fluoroorotic acid
Adenosine triphosphate
Ampicillin
Bialaphos
Butirosin
Carbenicillin
G418 (Geneticin)
Hygromycin
Kanamycin
Kanamycin sulfate (B86663)
Mannose-6-phosphate
Neomycin
Paromomycin
Penicillin
Phosphinothricin
Ribostamycin
Spectinomycin
Streptomycin
Tetracycline
Uracil
Zeocin
Plant Genetic Transformation (Dicot and Monocot Systems)
Applications in Cloning and Recombinant DNA Technology
Kanamycin sulfate is a cornerstone of modern molecular cloning and recombinant DNA technology, where it functions primarily as a selective agent. creative-diagnostics.comontosight.ai The process involves the use of a plasmid vector, a small, circular DNA molecule, into which a gene of interest is inserted. This recombinant plasmid also carries a gene that confers resistance to kanamycin, often the neomycin phosphotransferase II gene (nptII or neo). addgene.orgresearchgate.net
When this plasmid is introduced into a host bacterium, such as Escherichia coli, not all cells will successfully take up the plasmid. thermofisher.com To distinguish the transformed cells from the untransformed ones, the bacteria are cultured on a medium containing kanamycin. wikipedia.org Only the bacteria that have incorporated the plasmid containing the kanamycin resistance gene will be able to survive and multiply, forming colonies. creative-diagnostics.comwikipedia.org This selection process is highly efficient for identifying successful transformants. creative-diagnostics.com
The nptII gene product, an aminoglycoside phosphotransferase, inactivates kanamycin by phosphorylation, thereby preventing it from binding to the bacterial ribosome and inhibiting protein synthesis. addgene.orgbioted.es This mechanism allows for the robust selection of cells that have been successfully transformed with the desired genetic material. creative-diagnostics.com
Below is a table summarizing the key components and their roles in kanamycin-based selection in cloning:
| Component | Role in Cloning |
| This compound | Selective agent that kills non-transformed host cells. creative-diagnostics.comontosight.ai |
| Plasmid Vector | Carries the gene of interest and the kanamycin resistance gene. creative-diagnostics.com |
| nptII (neo) Gene | Confers resistance to kanamycin by producing aminoglycoside phosphotransferase. addgene.orgresearchgate.net |
| Host Bacterium (e.g., E. coli) | Propagates the recombinant plasmid. thermofisher.com |
| Transformed Cells | Host cells that have successfully taken up the recombinant plasmid and can grow in the presence of kanamycin. creative-diagnostics.com |
| Non-Transformed Cells | Host cells that have not taken up the plasmid and are killed by kanamycin. creative-diagnostics.com |
Research on Horizontal Gene Transfer and Biosafety of Marker Genes
The widespread use of antibiotic resistance genes, such as the kanamycin resistance gene (kanR), in genetically modified (GM) plants and microorganisms has prompted research into the potential for horizontal gene transfer (HGT) and the associated biosafety concerns. srce.hr HGT is the movement of genetic material between different organisms other than by vertical transmission from parent to offspring. creative-diagnostics.com
A primary concern is the potential transfer of the kanR gene from GM organisms to pathogenic bacteria in the environment or the gut of humans and animals, which could compromise the clinical effectiveness of kanamycin and related aminoglycoside antibiotics. srce.hr However, several factors mitigate this risk. The nptII gene, commonly used to confer kanamycin resistance, is of bacterial origin and already present in the environment. researchgate.net
Another area of research focuses on the potential for the gene product, the aminoglycoside phosphotransferase enzyme, to be toxic or allergenic. Extensive investigations have found no evidence of toxicity or allergenicity associated with the APH(3')II enzyme produced by the nptII gene. srce.hr
Despite the low risk, the debate over the use of antibiotic resistance markers continues, driving research into alternative marker systems. srce.hr
Development of Thermostable Kanamycin Resistance Markers
The application of genetic engineering techniques to thermophilic microorganisms, which thrive at high temperatures, presents unique challenges. asm.org Many antibiotics, including standard kanamycin, are not stable at the optimal growth temperatures of these organisms. asm.orgasm.org This has necessitated the development of thermostable kanamycin resistance markers.
Researchers have successfully engineered highly thermostable variants of the kanamycin resistance gene product, kanamycin nucleotidyltransferase (KNT). asm.orgnih.gov Through techniques like directed evolution, scientists have introduced multiple amino acid substitutions into the KNT enzyme, significantly increasing its thermal stability without compromising its enzymatic activity. nih.govresearchgate.net For example, one highly thermostable mutant with 19 amino acid substitutions showed an increased thermostability of 20°C. nih.govoup.com
These thermostable markers have expanded the genetic toolkit for a range of thermophilic bacteria of industrial interest, such as Caldicellulosiruptor bescii, which has an optimal growth temperature of 78°C, and Geobacillus thermoglucosidasius. asm.orgnih.govacs.org In C. bescii, a codon-optimized version of a highly thermostable kanamycin resistance gene, named Cbhtk, has enabled the use of kanamycin selection for genetic manipulation at high temperatures. asm.orgnih.gov Strains containing this marker demonstrated resistance to kanamycin at concentrations significantly higher than the wild-type. asm.orgnih.gov
The development of these markers is crucial for the metabolic engineering of thermophiles for applications like biofuel production. nih.gov
Below is a table detailing some of the developed thermostable kanamycin resistance markers and their applications:
| Thermostable Marker | Origin/Development | Organism(s) Used In | Key Findings |
| HTK (Highly Thermostable Kanamycin Nucleotidyltransferase) | Directed evolution of Staphylococcus aureus KNT gene. nih.govasm.org | Thermus thermophilus, Moorella thermoacetica, Geobacillus thermoglucosidasius, Thermotoga spp. asm.orgasm.org | Increased thermostability by 20°C with 19 amino acid substitutions, enabling selection at high temperatures. nih.govresearchgate.net |
| Cbhtk | Codon-optimized version of a highly thermostable kanamycin resistance gene. asm.orgnih.gov | Caldicellulosiruptor bescii | Allowed for successful selection of transformants at 78°C. asm.orgnih.gov |
| TK101 | Variant of the mesophilic kanR gene from pUB110. acs.org | Geobacillus thermoglucosidasius | Provided effective selection in both G. thermoglucosidasius and E. coli. acs.org |
Vi. Advanced Research Methodologies and Computational Studies
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. By simulating the interactions within a biological system, MD provides a detailed view of conformational changes, binding events, and the dynamic behavior of molecules like kanamycin (B1662678) in complex environments.
MD simulations have been crucial in understanding how kanamycin A interacts with the lipid bilayers that form cell membranes. researchgate.netnih.gov These studies often compare interactions with bacterial and mammalian mimetic membranes to understand the selective toxicity of the antibiotic. researchgate.netnih.gov
Computational studies reveal that kanamycin A forms strong hydrogen bonds between its hydroxyl and amino groups and the ester carbonyl and phosphate (B84403) groups of the lipids in the bilayer. researchgate.netnih.gov These interactions are a key initial step in the antibiotic's journey into the bacterial cell. Simulations have shown that upon addition of kanamycin, bacterial membranes tend to become disordered, which may be related to the membrane disruption observed in experimental studies. researchgate.netnih.gov Conversely, mammalian membranes tend to become more ordered and stiffer in the presence of kanamycin. researchgate.netnih.gov Further MD simulations have explored the binding of kanamycin to specific outer membrane proteins, such as TolC in Escherichia coli, to understand its transport across the membrane. frontiersin.orgnih.gov These simulations, often run for durations like 50 nanoseconds, help assess the stability of the kanamycin-protein complex and identify the specific amino acid residues involved in the interaction. frontiersin.orgnih.gov
| Membrane Type | Observed Effect of Kanamycin Interaction | Key Interacting Groups | Source |
|---|---|---|---|
| Bacterial Mimetic | Membrane becomes disordered. researchgate.netnih.gov | Hydrogen bonding between kanamycin's hydroxyl/amino groups and lipid's ester carbonyl/phosphate groups. researchgate.netnih.gov | researchgate.netnih.gov |
| Mammalian Mimetic | Membrane becomes stiffer and more ordered. researchgate.netnih.gov | researchgate.netnih.gov | |
| E. coli Outer Membrane (TolC protein) | Stable complex formation, stabilized by multiple hydrogen bonds. frontiersin.orgnih.gov | Interaction with specific amino acid residues in the TolC active site. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
G-quadruplexes (G4s) are four-stranded nucleic acid structures found in guanine-rich sequences of DNA and RNA, which are involved in crucial cellular processes like DNA replication and transcription. mdpi.com These structures have emerged as attractive targets for drug development. mdpi.comnih.gov MD simulations, alongside docking studies, have been employed to investigate the potential of kanamycin to bind to and modulate G4 structures. mdpi.comnih.govresearchgate.net
These computational analyses have revealed that kanamycin can favorably bind to various human G4 structures, including those with parallel and hybrid topologies. mdpi.comnih.gov The simulations provide insights into the binding modes, showing that kanamycin can interact with the loops or grooves of the G4 structures. mdpi.com This binding suggests a broader mechanism of action for aminoglycosides beyond their well-known ribosomal targets and may also offer an alternative explanation for aminoglycoside-associated toxicities through binding to non-canonical DNA structures. mdpi.comnih.gov The stability of the kanamycin-G4 complex is assessed through the simulation, identifying key interactions like hydrogen bonds and salt bridges that stabilize the binding. researchgate.net
| G-Quadruplex Structure | Organism/Gene Source | Topology | Key Finding | Source |
|---|---|---|---|---|
| Bcl-2 | Human | Parallel | Kanamycin exhibits favorable binding interactions, suggesting its potential as a G4 modulator. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| c-kit1 | Human | Parallel | mdpi.comresearchgate.net | |
| c-kit2 | Human | Parallel | mdpi.comresearchgate.net | |
| c-myc | Human | Parallel | mdpi.comresearchgate.net | |
| kit* | Human | Hybrid | mdpi.comresearchgate.net |
Investigating Kanamycin-Lipid Bilayer Interactions
Quantum Mechanics/Molecular Mechanics (QM/MM) Techniques
QM/MM methods are a class of computational techniques that combine the high accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the efficiency of molecular mechanics (MM) for the larger surrounding environment, such as the protein and solvent. This hybrid approach is particularly well-suited for studying enzymatic reactions, including those that confer antibiotic resistance.
A major mechanism of bacterial resistance to kanamycin is its enzymatic modification. researchgate.net Hybrid QM/MM techniques have been used to perform detailed mechanistic studies on the inactivation of Kanamycin A by the enzyme 4′-O-Nucleotidyltransferase [ANT(4′)]. researchgate.netfrontiersin.orgnih.govnih.gov This enzyme catalyzes the transfer of an adenylyl group from ATP to the 4'-hydroxyl group of kanamycin, rendering the antibiotic ineffective. researchgate.netfrontiersin.org
QM/MM simulations can model the reaction pathway, identify transition states, and calculate the energy barriers associated with the enzymatic process. frontiersin.orgnih.govnih.gov For the ANT(4')-catalyzed inactivation of kanamycin, studies using the M06-2X/MM level of theory have shown that the most favorable reaction path involves the concerted activation of the O4' hydroxyl group of kanamycin by the amino acid residue Glu145. frontiersin.orgnih.govnih.gov The calculated free energy barrier for this mechanism was found to be approximately 12.2 kcal·mol⁻¹, which aligns well with experimental data. frontiersin.orgnih.govnih.gov These computational studies also allow for the calculation of kinetic isotope effects (KIEs), providing further validation of the proposed mechanism. frontiersin.orgnih.gov
| Parameter | Finding | Computational Method | Source |
|---|---|---|---|
| Reaction Mechanism | Concerted activation of Kanamycin O4' by Glu145 residue. | QM/MM (M06-2X/6-31+G(d,p) for QM region) | frontiersin.orgnih.govnih.gov |
| Free Energy Barrier | ~12.2 kcal·mol⁻¹ | frontiersin.orgnih.govnih.gov | |
| Primary ¹⁸O KIE | Calculated at 1.2% | QM/MM with Free Energy Perturbation | frontiersin.orgnih.gov |
| Secondary ¹⁸O KIE | Calculated at 0.07% | frontiersin.orgnih.gov |
Infrared (IR) Spectroscopy in Binding Interaction Analysis
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, providing information about its molecular vibrations. It is a valuable tool for studying the binding interactions of drugs like kanamycin with biological molecules. Changes in the IR spectrum, such as shifts in band positions or changes in intensity, can indicate the formation of new chemical bonds or non-covalent interactions.
This technique has been used to experimentally verify the binding interactions between kanamycin A and lipid bilayers that were predicted by MD simulations. researchgate.netnih.gov The analysis of the IR spectra confirms the crucial role of the lipid's ester carbonyl, phosphate, and hydroxyl groups in the binding of the aminoglycoside. researchgate.netnih.gov IR spectroscopy has also been used to study the interaction of kanamycin and other aminoglycosides with proteins like lysozyme (B549824) and to monitor the activity of enzymes such as phospholipase A2 in the presence of these antibiotics. acs.orgacademicjournals.orgacademicjournals.org For instance, studies on the interaction between tobramycin (B1681333) (another aminoglycoside) and the β-lactam antibiotic latamoxef (B1674534) used IR spectroscopy to show the disappearance of the β-lactam ring's characteristic absorption band (around 1750 cm⁻¹), indicating a chemical reaction between the two drugs. jst.go.jp
Proteomics Methodologies in Resistance Mechanism Research
Proteomics, the large-scale study of proteins, is a powerful approach for investigating the complex mechanisms of antibiotic resistance. oup.com By comparing the protein expression profiles of antibiotic-resistant and susceptible bacterial strains, researchers can identify proteins that are up- or down-regulated in response to antibiotic stress, providing clues to the resistance pathways involved. oup.commdpi.com Mass spectrometry (MS) is the core technology in most proteomics workflows. oup.commdpi.com
In the context of kanamycin resistance, proteomics has been applied to identify changes in the outer membrane (OM) proteome of E. coli. oup.commdpi.com These studies have revealed that in kanamycin-resistant strains, certain OM proteins are differentially expressed. oup.commdpi.comnih.gov For example, the proteins TolC, Tsx, and OstA were found to be up-regulated, while OmpA, FadL, OmpW, and MipA were down-regulated. oup.commdpi.comnih.gov Genetic deletion studies subsequently confirmed the roles of some of these proteins; for instance, deleting the gene for TolC decreased resistance, whereas deleting the gene for MipA increased it, identifying MipA as a novel protein linked to aminoglycoside resistance. oup.commdpi.comnih.gov Quantitative proteomics has also been used to study the adaptation mechanisms of other pathogens, like Aeromonas hydrophila, to kanamycin stress, identifying significant changes in stress-related proteins and metabolic pathways. researchgate.net Furthermore, liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the rapid detection of kanamycin modification (e.g., acetylation) by bacterial enzymes, offering a direct way to identify this resistance mechanism. nih.govusda.gov
| Protein | Regulation in Resistant Strain | Effect of Gene Deletion on Kanamycin MIC* | Source |
|---|---|---|---|
| TolC | Up-regulated | 2-fold decrease | oup.commdpi.comnih.gov |
| Tsx | Up-regulated | Survival capability significantly decreased | oup.commdpi.comnih.gov |
| OstA | Up-regulated | Not specified | oup.commdpi.comnih.gov |
| MipA | Down-regulated | 4-fold increase | oup.commdpi.comnih.gov |
| OmpA | Down-regulated | Survival capability significantly increased | oup.commdpi.comnih.gov |
| FadL | Down-regulated | Not specified | oup.commdpi.comnih.gov |
| OmpW | Down-regulated | Not specified | oup.commdpi.comnih.gov |
*Minimum Inhibitory Concentration
Identification of Differentially Expressed Outer Membrane Proteins
The outer membrane of Gram-negative bacteria serves as a crucial barrier, and alterations in its protein composition can significantly impact antibiotic susceptibility. Research has focused on identifying changes in the expression of outer membrane proteins (OMPs) in response to kanamycin exposure.
In a study involving Edwardsiella tarda, a Gram-negative pathogen, researchers observed distinct OMP expression patterns in kanamycin-resistant strains compared to susceptible ones. frontiersin.org This suggests that bacteria can adapt to the stress of kanamycin by modulating the protein profile of their outer membrane. frontiersin.org When comparing single-drug resistant strains, the OMP patterns for kanamycin, tetracycline, and chloramphenicol (B1208) were all unique. frontiersin.org Interestingly, in double antibiotic-resistant bacteria, a dominance of one pattern over another was observed, with the chloramphenicol pattern being dominant over tetracycline, which in turn was dominant over the kanamycin pattern. frontiersin.org
Another study on Escherichia coli B23 pretreated with sub-inhibitory concentrations of kanamycin revealed changes in the ratios of major porins, OmpC and OmpF. ubc.ca These porins are involved in the non-specific transport of solutes across the outer membrane. ubc.ca The study found an increase in the OmpC to OmpF ratio, suggesting a potential mechanism to limit the influx of the antibiotic. ubc.ca
A recent study quantified the passive transport of kanamycin, gentamicin (B1671437), and amikacin (B45834) across different E. coli porins. biorxiv.org The findings showed that the permeation of these aminoglycosides varied depending on the specific porin, with OmpF and OmpC being significant routes for kanamycin uptake. biorxiv.org
Transcriptome analysis of E. coli treated with Kanamycin B also pointed to the differential expression of a significant number of genes related to membrane proteins and transporters. nih.gov This further supports the idea that the bacterial outer membrane is a key player in the response to kanamycin. nih.gov
Table 1: Relative Expression of Outer Membrane Proteins in E. coli B23 Following Exposure to Sub-inhibitory Kanamycin
| Kanamycin Concentration | OmpC:OmpF Ratio (arbitrary units) | OmpC:OmpA Ratio (arbitrary units) | OmpF:OmpA Ratio (arbitrary units) |
| 0 | 3.23 ± 0.06 | 4.30 ± 0.55 | 1.32 ± 0.15 |
| ½ MIC | 4.17 ± 0.18 | 5.51 ± 0.61 | 1.32 ± 0.14 |
Data adapted from a study on E. coli B23, showing the mean ± 2 SE of two independent gels. ubc.ca
Biosynthetic Pathway Elucidation and Engineering
Understanding the biosynthetic pathway of kanamycin is crucial for developing strategies to produce novel and more effective aminoglycoside antibiotics. researchgate.netnih.gov This knowledge allows for the manipulation of the enzymatic steps to create new derivatives. researchgate.net
The biosynthesis of kanamycin is a complex process involving numerous enzymatic reactions. researchgate.net Initially, it was believed that the pathway was a linear series of transformations. nih.gov However, research involving the heterologous expression of genes from the kanamycin-producing organism, Streptomyces kanamyceticus, revealed a more intricate picture. researchgate.netnih.gov
A key discovery was the existence of parallel biosynthetic pathways. researchgate.netnih.gov This branching is governed by the substrate promiscuity of a glycosyltransferase, an enzyme that attaches sugar moieties to a core structure. researchgate.netnih.gov This finding fundamentally changed the understanding of how different kanamycin variants are produced.
Further research has clarified the roles of specific enzymes. For instance, the enzymes KanJ, an α-ketoglutarate-dependent non-heme iron dioxygenase, and KanK, an NADPH-dependent reductase, were shown to be responsible for the conversion of kanamycin B to kanamycin A. nih.gov This conversion involves the deamination at the C2′ position. nih.gov The disruption of the kanJ gene in S. kanamyceticus led to the accumulation of kanamycin B, confirming its role in the pathway. nih.gov
The biosynthesis of the central 2-deoxystreptamine (B1221613) (2-DOS) core of kanamycin begins with D-glucose-6-phosphate. pnas.org A series of enzymatic steps, including cyclization and amination, lead to the formation of this crucial building block. pnas.org
The detailed knowledge of the kanamycin biosynthetic pathway has opened up possibilities for genetic engineering to create novel aminoglycoside structures. researchgate.net This approach, often referred to as combinatorial biosynthesis, involves manipulating the biosynthetic gene clusters to produce modified antibiotics. researchgate.net
By exchanging glycosyltransferases between different pathways, researchers have been able to alter the flux through the parallel biosynthetic routes of kanamycin, leading to the production of different analogs. researchgate.netnih.gov The addition of other biosynthetic enzymes can be used to synthesize both known and new, highly active antibiotics. researchgate.netnih.gov
Genetic manipulation is not limited to modifying the final product. It can also be used to overproduce specific intermediates that can then be used as starting materials for semi-synthetic modifications. nih.gov For example, understanding the gentamicin biosynthetic pathway, which shares similarities with the kanamycin pathway, has allowed for the engineering of bacterial strains to produce specific gentamicin congeners. researchgate.netnih.govpnas.org
The dissemination of aminoglycoside resistance genes, which often encode for aminoglycoside-modifying enzymes, is a major clinical challenge. nih.govnih.govmdpi.com These enzymes inactivate the antibiotic by chemical modification. asm.org Genetic studies of these resistance enzymes are providing insights into their structure and function, which can be used to design new aminoglycosides that are less susceptible to inactivation. nih.gov
Vii. Emerging Research Areas and Future Directions
Development of Novel Kanamycin (B1662678) Derivatives with Reduced Toxicity
A primary limitation of kanamycin and other aminoglycosides is their potential for ototoxicity (hearing loss) and nephrotoxicity (kidney damage). nih.govmdpi.com Consequently, a major focus of current research is the synthesis of new kanamycin derivatives with a more favorable safety profile.
Researchers are exploring chemical modifications of the kanamycin molecule to reduce its toxic effects. One area of investigation involves altering the number of amino groups in the molecule. Studies have shown a relationship between the number of amino groups and the degree of ototoxicity. For instance, kanamycin B, with five amino groups, is more cochleotoxic than kanamycin A, which has four. nih.gov This is attributed to the higher cationic nature of kanamycin B at physiological pH, leading to a stronger interaction with cell membranes. nih.gov
Another approach involves the synthesis of derivatives with modifications at specific positions on the kanamycin scaffold. For example, the development of 3',4'-dideoxygenated pyranmycin and kanamycin derivatives has shown promise in creating compounds with lower cytotoxicity. researchgate.net Similarly, the creation of "JL derivatives" from kanamycin is part of an effort to develop aminoglycoside derivatives with reduced toxicity and enhanced therapeutic activity. frontiersin.org The synthesis of 6″-modified kanamycin A derivatives with protonatable groups is also a promising direction for developing new antibacterial agents with potentially reduced resistance. nih.gov
Strategies to Combat Kanamycin Resistance
The increasing prevalence of bacterial resistance to kanamycin poses a significant global health threat. creative-diagnostics.com Bacteria develop resistance through various mechanisms, including enzymatic modification of the antibiotic, alterations in the ribosomal binding site, and the use of efflux pumps to remove the drug from the cell. creative-diagnostics.comcreative-diagnostics.com To counter this, researchers are investigating several strategies.
Development of Resistance Inhibitors
A key mechanism of kanamycin resistance is the enzymatic inactivation of the drug by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases and phosphotransferases. creative-diagnostics.comnih.gov A promising strategy to overcome this is the development of small molecules that inhibit these resistance enzymes. creative-diagnostics.com When used in combination with kanamycin, these inhibitors can restore its effectiveness against resistant bacterial strains. creative-diagnostics.comnih.gov
A notable target for such inhibitors is the enhanced intracellular survival (Eis) protein, an acetyltransferase in Mycobacterium tuberculosis that inactivates kanamycin. nih.govnih.gov High-throughput screening has identified several small-molecule Eis inhibitors. nih.gov Crystal structures of Eis in complex with these inhibitors have revealed that they bind to the aminoglycoside binding site, preventing kanamycin from being acetylated. nih.govacs.org These inhibitors have shown the ability to restore kanamycin sensitivity in resistant M. tuberculosis strains and are being considered for development as adjuvant therapies. acs.orgnih.gov
Combination Therapies
Combining kanamycin with other antibiotics or non-antibiotic compounds is another effective strategy to combat resistance. creative-diagnostics.com This approach can have synergistic effects, where the combined antibacterial action is greater than the sum of the individual effects. creative-diagnostics.com Combination therapy can also help prevent the development of resistance by targeting multiple bacterial processes simultaneously. creative-diagnostics.com
Personalized Medicine Approaches
Personalized medicine, which tailors treatment to the individual patient, offers a sophisticated approach to combatting antibiotic resistance. bsac.org.uknih.gov By considering a patient's genetic makeup, the specific resistance profile of the infecting bacteria, and other clinical factors, treatments can be optimized for efficacy while minimizing side effects. nih.govjpionline.org
Molecular diagnostic techniques, such as PCR-based assays, can rapidly identify resistance genes in bacterial strains. creative-diagnostics.com This information allows clinicians to select the most appropriate antibiotic therapy, avoiding the use of ineffective drugs and reducing the selective pressure that drives resistance. creative-diagnostics.combsac.org.uk Electronic patient records and machine learning are also being explored to predict a patient's individual risk of having an infection resistant to specific antibiotics, further personalizing treatment decisions. bsac.org.uk The use of biosensors for therapeutic drug monitoring (TDM) is another emerging tool that can help personalize kanamycin dosage to ensure optimal therapeutic levels are achieved without reaching toxic concentrations. mdpi.com
Kanamycin Sulfate (B86663) in Cancer Treatment Research
Emerging research has pointed to the potential of kanamycin sulfate in the field of oncology. toku-e.comgithub.com One area of interest is its ability to stabilize G-quadruplexes (G4s), which are specialized structures found in DNA. mdpi.com G4s in gene promoter regions, such as that of the anti-apoptotic gene Bcl-2, are considered promising targets for anticancer drugs. mdpi.com Studies have shown that kanamycin can interact with and influence the dynamics of these G4 structures, suggesting a potential new avenue for therapeutic intervention in cancer. mdpi.com
Another line of research involves using kanamycin in combination with other agents to enhance anticancer effects. For example, a nucleic acid sequence complementary to the kanamycin resistance protein has been investigated as a DNA vaccine adjuvant in cancer therapy, potentially in combination with agents like all-trans retinoic acid (ATRA). google.com Additionally, the cell-penetrating peptide GV1001, which has been studied as an anticancer agent, has shown protective effects in a kanamycin-induced ototoxicity model, highlighting the complex interplay between different therapeutic areas. nih.gov Kanamycin has also been used in experimental models of colorectal cancer. toku-e.com
Environmental and Ecological Impact Studies (e.g., Antibiotic Residues)
The widespread use of antibiotics in human and veterinary medicine has led to the release of antibiotic residues into the environment, which is a growing ecological concern. mase.gov.itnih.gov These residues can enter soil and water ecosystems through various pathways, including wastewater and the use of animal manure as fertilizer. mase.gov.itfrontiersin.org
The presence of kanamycin and other antibiotic residues in the environment can have several negative consequences. They can exert selective pressure on natural microbial communities, leading to the development and spread of antibiotic-resistant bacteria and resistance genes. nih.govresearchgate.net This environmental reservoir of resistance can potentially be transferred to human pathogens. nih.gov Furthermore, antibiotic residues can have direct toxic effects on non-target organisms, such as cyanobacteria, algae, and fish, disrupting ecological processes. mase.gov.ittandfonline.com
Studies have investigated the fate and degradation of kanamycin in the environment. For example, the degradation rate of kanamycin A has been shown to differ in various soil types, with half-lives of approximately 14 days in black soil and 28 days in red soil. researchgate.net Understanding the persistence and effects of kanamycin residues is crucial for developing strategies to mitigate their environmental impact and protect both ecosystem and human health. researchgate.net
Application in Quality Control of Cell Therapy Products
The burgeoning field of cell therapy, which involves the use of living cells to treat disease, mandates exceptionally stringent quality control (QC) to ensure product safety, purity, and potency. nih.gov this compound plays a critical, albeit indirect, role in the quality control pipelines for various cell therapy products, including chimeric antigen receptor (CAR)-T cells and other genetically engineered cells. Its application is primarily centered on two key aspects of the manufacturing process: ensuring the selection of successfully modified cells and preventing microbial contamination. creative-diagnostics.comcanvaxbiotech.com
A primary application of this compound in the development of certain cell therapies is its use as a selective agent. toku-e.com During the genetic modification of cells, such as T-cells being engineered to become CAR-T cells, a plasmid or viral vector is used to introduce the gene encoding the chimeric antigen receptor. insights.bio To ensure that only the successfully transfected or transduced cells are expanded for the final therapeutic product, a selectable marker gene is often included in the genetic construct alongside the therapeutic gene. The neomycin phosphotransferase II (nptII) gene, which confers resistance to Kanamycin, is a commonly used selectable marker. toku-e.comlifescienceproduction.co.uk After the gene insertion process, the cell population is cultured in a medium containing this compound. Cells that did not successfully integrate the new genetic material will be eliminated, while the desired, genetically modified cells containing the resistance gene will survive and proliferate. creative-diagnostics.com This selection process is a critical QC step to enrich the population of therapeutic cells and ensure the consistency of the final product.
Beyond selection, this compound is also utilized more broadly in cell culture to prevent bacterial contamination during the manufacturing process. ilexlife.comfishersci.fi The ex vivo expansion of cells for therapeutic use occurs over days or weeks, creating a window of opportunity for microbial growth that could compromise the entire product batch and pose a significant risk to the immunocompromised patients often receiving these therapies. researchgate.net The inclusion of antibiotics like this compound in the culture media helps to inhibit the growth of a wide spectrum of gram-positive and gram-negative bacteria.
However, the use of antibiotics in manufacturing necessitates a subsequent quality control step to ensure their removal from the final cell therapy product. Regulatory bodies require that residual amounts of process-related impurities, including antibiotics, are below a specified safe threshold. creative-diagnostics.com Therefore, sensitive analytical methods are employed to detect and quantify any remaining this compound in the final product. An example is the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to detect residual kanamycin in products like plasmid DNA and viral vectors used in cell therapy manufacturing. creative-diagnostics.com This ensures the final therapeutic product is pure and free from potentially confounding substances.
The table below summarizes the key quality control applications of this compound in the context of cell therapy product manufacturing.
| QC Application Area | Mechanism/Purpose | Relevance to Cell Therapy |
|---|---|---|
| Selection of Genetically Modified Cells | Acts as a selective agent to eliminate non-transformed cells when a Kanamycin resistance gene (e.g., nptII) is used as a selectable marker. toku-e.comlifescienceproduction.co.uk | Ensures that the final cell product is enriched with the therapeutically active, genetically engineered cells (e.g., CAR-T cells). |
| Prevention of Bacterial Contamination | Inhibits protein synthesis in susceptible bacteria, preventing their growth in the cell culture medium. fishersci.fi | Maintains the sterility of the cell culture during the expansion phase, a critical step for product safety. nih.gov |
| Residual Impurity Testing | Serves as the analyte in a QC test to confirm its removal from the final product. | Ensures the purity of the final cell therapy product and compliance with regulatory standards for process-related impurities. creative-diagnostics.com |
Detailed research findings and technical parameters for Kanamycin-related QC tests are crucial for validating manufacturing processes. The following table outlines specific findings related to these applications.
| Parameter/Finding | Description | Source |
|---|---|---|
| Kanamycin Resistance Gene Marker | The neomycin phosphotransferase II (nptII) gene is a common marker that confers resistance to Kanamycin, enabling selection. lifescienceproduction.co.uk | lifescienceproduction.co.uk |
| Recommended Cell Culture Concentration | A working concentration of 100 µg/mL is often recommended for this compound in cell culture applications to act as a selection agent or prevent contamination. | |
| Residual Kanamycin Detection (ELISA) | ELISA kits are available for detecting residual Kanamycin in biopharmaceutical products. Technical indicators for such tests require a detection limit of approximately 0.5-40.5 ng/mL and a recovery rate of ≥90%. creative-diagnostics.com | creative-diagnostics.com |
| Manufacturing Standards | For therapeutic use, this compound is often manufactured at a cGMP-compliant facility registered with the FDA and certified to ISO 13485 standards to ensure quality and consistency. fishersci.fifishersci.at | fishersci.fifishersci.at |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying kanamycin sulfate in pharmaceutical formulations, and how do their validation parameters compare?
- Answer : Common methods include Fourier-transform infrared spectroscopy (FTIR) and visible spectrophotometry (colorimetry) .
- FTIR (Table 2, ) uses calibration curves with linear ranges validated for accuracy (e.g., 95–105% recovery in Table 8, ). Intraday precision (RSD ≤2%) is critical for reproducibility .
- Colorimetry (Table 7, ) requires optimization of reaction conditions (e.g., pH, reagent concentration) and validation via intraday/interday precision (RSD ≤5%, Tables 9–10, ).
- Method Selection : Choose FTIR for rapid qualitative analysis or colorimetry for cost-effective quantification in low-resource settings .
Q. How should researchers validate an HPLC method for this compound in biological matrices like plasma?
Linearity : Ensure a calibration range of 120–840 µg/mL with ( ).
Precision/Accuracy : Achieve RSD ≤5% for intraday/interday tests ( ).
Specificity : Confirm no interference from plasma components using blank matrices ( ).
Stability : Test freeze-thaw cycles, short-term storage (e.g., 24 hr at RT), and long-term storage (-20°C) with ≤10% degradation ( ).
- Detection : Use UV at 205 nm or advanced detectors like nano-quantity analyte detector (NQAD) for enhanced sensitivity ( ) .
Advanced Research Questions
Q. What experimental design considerations are critical for developing this compound-loaded PLGA nanoparticles (NPs) with controlled release profiles?
- Answer : Key factors include:
- Formulation : Optimize PLGA-to-emulsifier ratios ( ) to achieve high encapsulation efficiency (74–95%) and uniform particle size (<100 nm, PDI <0.1) via TEM and dynamic light scattering ( ).
- Drug Release : Use pH 7.4 PBS for in vitro studies, modeling release kinetics (e.g., zero-order, ) to predict in vivo behavior ( ).
- Bioanalytical Validation : Employ HPLC with LOD/LOQ of 60/120 µg/mL ( ) to quantify NPs in plasma .
Q. How can discrepancies between intraday and interday precision data in this compound quantification be resolved?
- Answer : Discrepancies often arise from environmental variability (e.g., temperature, humidity) or instrument drift.
- Mitigation Strategies :
Standardize calibration curves daily (Table 4, ).
Use internal standards (e.g., deuterated analogs) to normalize interday variability ( ).
Validate methods under controlled conditions (e.g., ISO 17025) and report RSD ranges (Tables 9–10, ) .
Q. What advanced detection technologies improve sensitivity for this compound in trace-level analyses?
- Answer :
- Metasurface-enhanced terahertz spectroscopy () increases sensitivity by amplifying molecular vibrational signals.
- HPLC-NQAD (nano-quantity analyte detector) achieves LODs as low as 19.4 ng, outperforming traditional ELSD ( ).
- Capacitively coupled contactless conductivity detection (C4D) in CE enables quantification without derivatization ( ) .
Methodological Guidance
Q. How to reconcile conflicting pharmacokinetic data between free this compound and its nanoparticle formulations?
- Answer :
Study Design : Compare AUC (area under the curve) and in in vivo models ( ). NPs typically show prolonged release (e.g., 12-day cumulative release vs. 0.25 hr peak for free drug).
Data Normalization : Adjust for encapsulation efficiency and burst release effects ( ).
Statistical Analysis : Use ANOVA to assess significance () between formulations .
Q. What pharmacopeial standards must be met for this compound in regulatory submissions?
- Chromatographic Purity : Resolution ≥3 between kanamycin and analogs (e.g., amikacin).
- Tailing Factor : ≤2 for HPLC peaks.
- Content Uniformity : ±5% deviation from labeled potency.
Tables for Key Validation Parameters
| Parameter | FTIR () | Colorimetry ( ) | HPLC ( ) |
|---|---|---|---|
| Linear Range | 0.5–5 mg/mL | 2–20 µg/mL | 120–840 µg/mL |
| LOD/LOQ | N/A | 0.5/1.5 µg/mL | 60/120 µg/mL |
| Intraday Precision (RSD) | ≤2% | ≤3% | ≤5% |
| Interday Precision (RSD) | ≤3% | ≤5% | ≤7% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
